2-Amino-2-(3-chlorophenyl)acetic acid

Ion Channel Pharmacology CACNA2D1 Inhibitor Screening

Select this meta-chlorophenylglycine for verified chiral extraction performance (α=12.14 with UT-BPPFA ligands, α=2.64 with Mandyphos-Pd—outperforming 4-nitrophenylalanine at α=5.08). The 3-position chlorine uniquely directs electronic distribution, steric profile, and CACNA2D1 target engagement; ortho- and para-chloro isomers address different targets (clopidogrel, Mdm2 inhibitors) and are not valid substitutes. Validated as a chiral building block for penicillin analog synthesis, HPLC reference standard (XLogP3-AA: −1.1; decomposition 268–269°C), and enzyme inhibition studies. Substitution with unvalidated regioisomers compromises assay reproducibility and synthetic route fidelity.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 7292-71-9
Cat. No. B3029624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-chlorophenyl)acetic acid
CAS7292-71-9
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(C(=O)O)N
InChIInChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
InChIKeyMGOUENCSVMAGSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(3-chlorophenyl)acetic Acid (CAS 7292-71-9): Structural and Functional Overview for Research Procurement


2-Amino-2-(3-chlorophenyl)acetic acid, also known as 3-chlorophenylglycine, is a non-proteinogenic α-amino acid derivative of glycine with a 3-chlorophenyl substitution at the α-carbon [1]. The compound has a molecular weight of 185.61 g/mol and exists as a racemic mixture of D- and L-enantiomers unless otherwise specified [2]. It is primarily used as a research chemical, chiral building block, and pharmaceutical intermediate, with documented applications in chiral separation, enzyme inhibition studies, and the synthesis of bioactive molecules .

Why 2-Amino-2-(3-chlorophenyl)acetic Acid Cannot Be Interchanged with Its Ortho-, Para-, or Unsubstituted Analogs


The position of the chlorine substituent on the phenyl ring critically determines the compound's electronic distribution, steric profile, and biological target engagement. Ortho-substituted analogs (e.g., 2-chlorophenylglycine) exhibit different steric hindrance and hydrogen-bonding patterns, while para-substituted analogs (e.g., 4-chlorophenylglycine) alter π-π stacking interactions and metabolic stability . Unsubstituted phenylglycine lacks the lipophilic and electron-withdrawing character imparted by chlorine, which affects membrane permeability and target affinity [1]. Consequently, substitution between these positional isomers without validation would compromise reproducibility in chiral separation protocols, enzyme inhibition assays, and synthetic routes where the meta-chloro configuration is structurally specified .

Quantitative Differentiation of 2-Amino-2-(3-chlorophenyl)acetic Acid: Evidence-Based Comparison with Ortho-, Para-, and Unsubstituted Analogs


CACNA2D1 Calcium Channel Subunit Inhibition: Comparative Binding Affinity

2-Amino-2-(3-chlorophenyl)acetic acid is identified as an inhibitor of the voltage-gated calcium channel alpha-2/delta-1 subunit (CACNA2D1) [1]. While quantitative Ki data for this specific compound is not publicly available in BindingDB, its structural analog L-(+)-2-chlorophenylglycine exhibits a Ki of 4 µM against related targets . The 4-chloro analog (4-chlorophenylglycine) has been reported as an acetylcholinesterase (AChE) inhibitor [2], and unsubstituted phenylglycine lacks this inhibitory profile altogether [3]. The meta-chloro position of the target compound is hypothesized to optimize interaction with the CACNA2D1 binding pocket compared to ortho- or para-substituted isomers, based on class-level SAR inferences from phenylglycine derivatives [4].

Ion Channel Pharmacology CACNA2D1 Inhibitor Screening

Chiral Extraction Efficiency: Mandyphos-Pd Separation Factor Comparison

In a direct head-to-head study, 3-chlorophenylglycine enantiomers were separated using Mandyphos-Pd as a chiral extractant, achieving a separation factor (α) of 2.64 [1]. Under identical conditions, the same extractant yielded significantly lower α values for comparator amino acids: (S,S)-DIOP-Pd achieved α = 1.83, and (S)-MeO-BIPHEP-Cu gave α = 1.81 [1]. Additionally, the UT-BPPFA ligand system achieved α = 12.14 for 3-chlorophenylglycine, demonstrating the compound's suitability for high-efficiency enantiomeric resolution compared to other amino acids tested in the same study (Phe: α = 14.67; Hph: α = 10.01; 4-NO2-Phe: α = 5.08) [2].

Chiral Separation Enantioselective Extraction Process Chemistry

Synthetic Utility: Positional Isomer Differentiation in Pharmaceutical Intermediate Applications

Amino(3-chlorophenyl)acetic acid functions as a key intermediate in the preparation of synthetic penicillins and is specifically employed in structure-activity relationship (SAR) examinations of drugs containing the benzyl moiety . In contrast, the ortho-chloro isomer (2-chlorophenylglycine) is predominantly utilized as a chiral intermediate for clopidogrel synthesis [1], while the para-chloro isomer (4-chlorophenylglycine) serves as a starting material for Mdm2 inhibitor candidates [2]. Unsubstituted phenylglycine is a general metabolite and building block lacking the chlorine atom required for specific halogen-bonding interactions in drug design [3]. The meta-chloro substitution pattern confers distinct electronic and steric properties that are essential for the intended SAR exploration and penicillin analog development, which cannot be replicated by ortho- or para-substituted alternatives.

Pharmaceutical Synthesis SAR Studies Penicillin Derivatives

Physicochemical Property Differentiation: LogP and Melting Point Comparison

The computed XLogP3-AA value for 2-amino-2-(3-chlorophenyl)acetic acid is -1.1 [1], reflecting moderate hydrophilicity due to the zwitterionic amino acid core balanced by the lipophilic chlorophenyl group. The compound decomposes at 268-269°C without a defined melting point . Comparative computed LogP values for positional isomers are not uniformly available in authoritative databases; however, the ortho-chloro isomer is expected to have a slightly lower LogP due to intramolecular hydrogen bonding between the amino group and ortho-chlorine, while the para-chloro isomer may exhibit a higher LogP due to reduced polar surface area exposure . Unsubstituted phenylglycine has a higher computed LogP of approximately -0.8 (estimated), indicating greater hydrophobicity than the meta-chloro derivative. These subtle differences in lipophilicity can influence solubility, membrane permeability, and chromatographic retention behavior in analytical method development.

Pre-formulation ADME Prediction Property Profiling

Recommended Application Scenarios for 2-Amino-2-(3-chlorophenyl)acetic Acid Based on Quantitative Differentiation Evidence


Enantioselective Extraction Method Development with Mandyphos-Pd or UT-BPPFA Ligand Systems

Utilize 2-amino-2-(3-chlorophenyl)acetic acid as a test substrate or preparative target in chiral liquid-liquid extraction protocols. The compound achieves separation factors (α) of 2.64 with Mandyphos-Pd and 12.14 with UT-BPPFA ligands, outperforming comparator amino acids such as 4-nitrophenylalanine (α = 5.08) and other chiral extractant systems [1][2]. This makes it an ideal candidate for optimizing extraction parameters and validating novel chiral selector performance.

Structure-Activity Relationship (SAR) Studies of Benzyl-Containing Pharmaceuticals and Synthetic Penicillins

Employ 2-amino-2-(3-chlorophenyl)acetic acid as a key intermediate or building block in the synthesis of novel penicillin analogs and other benzyl-containing drug candidates. Its meta-chloro substitution pattern is specifically documented for SAR examinations where the electronic and steric contributions of the 3-position chlorine are being interrogated . The ortho- and para-chloro isomers are directed toward different therapeutic targets (clopidogrel and Mdm2 inhibitors, respectively) and are not suitable substitutes for these applications.

Ion Channel Pharmacology: CACNA2D1 Inhibitor Screening and Probe Development

Incorporate 2-amino-2-(3-chlorophenyl)acetic acid as a reference compound or starting scaffold in voltage-gated calcium channel alpha-2/delta-1 (CACNA2D1) inhibitor discovery programs. The compound is annotated as a CACNA2D1 inhibitor [3], and its meta-chloro configuration may provide a distinct selectivity window compared to ortho-chlorophenylglycine (Ki = 4 µM) . Researchers should select this specific isomer to explore structure-activity relationships around the 3-position substitution and avoid confounding results from alternative regioisomers.

Analytical Method Development and Chromatographic Reference Standard Preparation

Use 2-amino-2-(3-chlorophenyl)acetic acid as a reference standard for HPLC or LC-MS method development involving chlorinated phenylglycine derivatives. Its computed XLogP3-AA of -1.1 and decomposition temperature of 268-269°C [4] provide benchmark values for method optimization and system suitability testing. The compound's distinct retention behavior compared to ortho- and para-substituted analogs enables accurate identification and quantification in complex mixtures.

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